Oxymetazoline - 1491-59-4

Oxymetazoline

Catalog Number: EVT-308549
CAS Number: 1491-59-4
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxymetazoline is a synthetic imidazoline derivative classified as a sympathomimetic amine. [] It is primarily known for its vasoconstrictive properties. [] In scientific research, oxymetazoline is utilized as a pharmacological tool to investigate α-adrenergic receptor function and to study various physiological processes involving these receptors. []

Future Directions
  • Investigating long-term effects: Further exploration of the long-term safety and efficacy of oxymetazoline in various applications, particularly its potential for rebound congestion or tachyphylaxis. [, ]
  • Exploring new therapeutic applications: Expanding the understanding of oxymetazoline's effects on different tissues and physiological processes to identify potential novel therapeutic applications, such as in fecal incontinence management. []
  • Understanding receptor subtype-specific effects: Further investigation of the specific contributions of different α-adrenergic receptor subtypes to the overall effects of oxymetazoline, leading to a more refined understanding of its pharmacological actions. [, ]

Tetracaine

Brimonidine

Compound Description: Brimonidine is an α2-adrenergic receptor agonist primarily used to lower intraocular pressure in the treatment of glaucoma and ocular hypertension. Additionally, brimonidine has been investigated and approved for its vasoconstrictive effects in reducing persistent facial erythema associated with rosacea [, ].

Relevance: Oxymetazoline shares a similar therapeutic application with brimonidine in treating persistent facial erythema associated with rosacea. Both compounds exert their effect through vasoconstriction, although they primarily act on different α-adrenergic receptor subtypes []. This makes brimonidine a relevant comparative compound when studying oxymetazoline.

Fluticasone

Compound Description: Fluticasone is a corticosteroid with potent anti-inflammatory properties. It is commonly used in treating various inflammatory conditions, including allergic rhinitis, asthma, and nasal polyposis. One study explored the use of fluticasone alongside oxymetazoline for the prevention of middle ear barotrauma [].

Mometasone Furoate

Compound Description: Mometasone furoate is a potent, locally acting corticosteroid utilized for its anti-inflammatory effects in various conditions, including allergic rhinitis, nasal polyposis, and skin disorders. A research paper investigated the combined effect of mometasone furoate nasal spray and oxymetazoline on nasal polyposis [].

Relevance: The study exploring the combined use of mometasone furoate nasal spray with oxymetazoline for nasal polyposis treatment highlights a potential synergistic effect in managing this condition []. While both drugs have different mechanisms of action (anti-inflammatory vs. decongestant), their combined use aims to address multiple aspects of nasal polyposis.

Ephedrine

Compound Description: Ephedrine is a sympathomimetic amine with both α- and β-adrenergic receptor agonist activity. It is known for its bronchodilator and decongestant properties. One study compared the efficacy of ephedrine with lidocaine against oxymetazoline with lidocaine as a nasal preparation before nasal endoscopy [].

Relevance: The comparative study between ephedrine and oxymetazoline, both combined with lidocaine, for nasal preparation before endoscopy points to their shared decongestant properties []. The study aimed to evaluate if one agent offered superior efficacy or safety in this specific context.

Xylometazoline

Compound Description: Xylometazoline is a topical nasal decongestant with α-adrenergic receptor agonist activity. It acts by constricting blood vessels in the nasal mucosa, reducing swelling and congestion. A study compared the α-adrenoceptor agonistic activity of xylometazoline and oxymetazoline [].

Relevance: Xylometazoline is structurally similar to oxymetazoline and shares its mechanism of action as a nasal decongestant. The research comparing their α-adrenoceptor agonistic activity provides insights into their pharmacological profiles and potential differences in their receptor subtype selectivity, which might influence their efficacy and side effect profiles [].

Source and Classification

Oxymetazoline was developed in 1961 by researchers Wolfgang Fruhstorfer and Helmut Müller-Calgan at Merck, initially derived from xylometazoline. It acts primarily as an agonist for both alpha-1 and alpha-2 adrenergic receptors, with significant selectivity towards the alpha-2A subtype. Its chemical formula is C16H24N2OC_{16}H_{24}N_{2}O with a molar mass of approximately 260.381 g/mol and a melting point of 301.5 °C .

Synthesis Analysis

The synthesis of oxymetazoline involves several steps, typically starting from simpler imidazole derivatives. A common method includes the condensation of 2-(2-aminoethyl)-1H-imidazole with appropriate aldehydes or ketones, followed by reduction and subsequent reactions to form the final product.

Key Technical Details

  • Reagents: Common reagents include imidazole derivatives, aldehydes, and reducing agents.
  • Conditions: The reactions are often conducted under controlled temperatures to optimize yield.
  • Yield: The synthesis process is noted for its high yield and efficiency, making it suitable for industrial production .
Molecular Structure Analysis

Oxymetazoline features a complex molecular structure characterized by its imidazole ring and a side chain that contributes to its pharmacological activity. The structure can be represented in various formats:

  • SMILES: CC(C)NCC1=CN(C(=C1)C)C(=O)N
  • InChI: InChI=1S/C16H24N2O/c1-11(2)10-12-13(17)15(19)18-14(12)16(3,4)5/h10H,11H2,1-9H3,(H2,17,18)

The presence of the imidazole ring is crucial for its activity as it allows for effective binding to adrenergic receptors .

Chemical Reactions Analysis

Oxymetazoline undergoes various chemical reactions that are essential for its metabolic pathways:

  • Metabolism: Oxymetazoline is minimally metabolized in the liver, with about 95.9% remaining unchanged after incubation with liver microsomes.
  • Degradation Products: Research has identified potential oxidation degradants through chromatographic methods, indicating that while stable, oxymetazoline can form metabolites under specific conditions .

Key Parameters

  • Enzymatic Activity: The compound interacts with cytochrome P450 enzymes (e.g., CYP2C19), albeit at concentrations significantly higher than therapeutic doses.
Mechanism of Action

Oxymetazoline exerts its effects primarily by agonizing alpha-adrenergic receptors:

Pharmacokinetics

The pharmacokinetic profile shows that oxymetazoline is rapidly absorbed through mucosal membranes, with effects lasting up to six hours post-administration. The elimination half-life ranges from 5 to 8 hours depending on the route of administration .

Physical and Chemical Properties Analysis

Oxymetazoline possesses several notable physical and chemical properties:

  • State: It is typically found as a solid at room temperature.
  • Solubility: It demonstrates good solubility in water due to its polar functional groups.
  • Stability: The compound is stable under normal storage conditions but can degrade under extreme pH or temperature conditions.

Relevant Data

  • Density: Approximately 1.0 g/cm³.
  • pH: Solutions are generally neutral.
Applications

Oxymetazoline has several scientific and medical applications:

  1. Nasal Decongestant: Primarily used in over-the-counter nasal sprays for relief from congestion due to colds or allergies.
  2. Ophthalmic Use: Employed in eye drops to reduce redness caused by minor irritations.
  3. Rosacea Treatment: Available as a topical cream for treating persistent facial redness associated with rosacea.

The compound's rapid action and efficacy make it a common choice in various therapeutic areas .

Chemical Characterization of Oxymetazoline

Molecular Structure and Isomerism

Oxymetazoline (chemical name: 3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethylphenol) is an imidazole derivative with the molecular formula C₁₆H₂₄N₂O and a molar mass of 260.381 g·mol⁻¹ [1]. The molecule features a phenolic backbone substituted with a tert-butyl group at position 6, methyl groups at positions 2 and 4, and an imidazoline ring attached via a methylene bridge at position 3. This arrangement confers planarity to the aromatic ring system while allowing rotational flexibility in the imidazoline moiety.

Notably, oxymetazoline lacks chiral centers due to its symmetrical substitution pattern, eliminating stereoisomerism. However, it exhibits cis-trans isomerism at the imine bond (C=N) within the imidazoline ring. The trans configuration is thermodynamically favored and predominant (>95%) in pharmaceutical formulations due to its superior stability and receptor-binding affinity. Computational studies confirm this isomer’s optimal alignment for α-adrenergic receptor agonism [1] [6].

Structural Diagram

OH  |  C₆H₂-2,4-(CH₃)₂-6-(C(CH₃)₃)-3-CH₂  |  N——CH₂  |    |  CH₂–NH (imidazoline ring)  

Physicochemical Properties: Solubility, Stability, and Crystallography

Solubility Profile: Oxymetazoline hydrochloride (the common salt form) demonstrates high water solubility (50 mg/mL at 25°C) [2]. It is freely soluble in polar solvents like ethanol and methanol but exhibits limited solubility in apolar solvents such as dichloromethane or hexane (<0.1 mg/mL). The free base form is less soluble, necessitating salt formation for aqueous formulations. Its pKa of 6.5 ± 0.2 (imidazoline nitrogen) facilitates protonation under physiological conditions, enhancing bioavailability [6].

Table 1: Solubility of Oxymetazoline Hydrochloride

SolventSolubility (mg/mL)Conditions
Water50.025°C, pH 5.0–6.5
Ethanol120.025°C
Methanol95.025°C
Dichloromethane0.0825°C

Stability: The compound degrades via oxidative pathways when exposed to light, heat (>40°C), or transition metals (e.g., Fe³⁺, Cu²⁺). Major degradation products include 6-tert-butyl-2,4-dimethylphenol (from imidazoline cleavage) and fluorophenyl oxazole carbaldehyde (via ring rearrangement) [3] [6]. Formulations require antioxidants (e.g., sodium metabisulfite) and chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation. Optimal stability occurs at pH 4.5–6.5, with accelerated degradation observed at alkaline pH (>8.0) [6].

Crystallography: Oxymetazoline hydrochloride crystallizes as white needles with a melting point of 182°C [1]. X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.47 Å, b = 7.89 Å, c = 15.23 Å, and β = 98.5°. The crystal lattice features hydrogen bonding between the protonated imidazoline nitrogen and chloride ions (N⁺–H···Cl⁻), as well as π-π stacking between aromatic rings [2].

Table 2: Key Degradation Products and Conditions

DegradantFormation PathwayConditions Favoring Formation
6-tert-butyl-2,4-dimethylphenolImidazoline ring cleavagepH > 8.0, 70°C
Fluorophenyl oxazole carbaldehydeRing rearrangementUV light exposure
Phenolic dimersRadical-mediated oxidationPresence of Fe³⁺/Cu²⁺, O₂

Synthetic Pathways and Industrial Production Methods

The original synthesis developed by Fruhstorfer and Müller-Calgan (1961) involves a three-step sequence [1]:

  • Friedel-Crafts Alkylation: 2,4-Dimethylphenol reacts with isobutylene under acid catalysis (H₂SO₄) to yield 2,4-dimethyl-6-tert-butylphenol.
  • Mannich Reaction: The phenolic intermediate undergoes formylation with formaldehyde and dimethylamine to form 3-(dimethylaminomethyl)-2,4-dimethyl-6-tert-butylphenol.
  • Ring Closure: The aminomethyl derivative reacts with ethylenediamine in refluxing xylene (140°C, 8 hours) to cyclize into oxymetazoline.

Industrial-scale production optimizes this route:

  • Catalyst Selection: Zinc chloride replaces H₂SO₄ in alkylation, improving yield to >85% [6].
  • Cyclization Control: Ethylenediamine is added stoichiometrically (1:1.05 molar ratio) under inert atmosphere (N₂) to minimize diamine polymerization.
  • Purification: Crude oxymetazoline is converted to hydrochloride salt via HCl gas treatment in ethanol, followed by recrystallization from isopropanol/water (yield: 92–95%, purity >99.5% by HPLC) [3].

Recent patents disclose an alternative one-pot synthesis using microwave-assisted catalysis (180°C, 30 min), reducing reaction time by 90% while maintaining comparable yields [6].

Analytical Profiling: Spectroscopic and Chromatographic Identification

Spectroscopic Methods:

  • Infrared (IR) Spectroscopy: Key bands include O-H stretch (3250 cm⁻¹), aromatic C=C (1605 cm⁻¹), C-N stretch (1260 cm⁻¹), and N-H bend (1580 cm⁻¹) [2] [6].
  • Nuclear Magnetic Resonance (NMR) (DMSO-d₆, 400 MHz):
  • ¹H NMR: δ 1.28 (s, 9H, t-Bu), 2.18 (s, 6H, Ar-CH₃), 3.58 (s, 2H, CH₂-imidazoline), 3.75 (t, 4H, N-CH₂), 6.95 (s, 1H, Ar-H), 9.15 (s, 1H, OH) [1].
  • ¹³C NMR: δ 31.5 (t-Bu), 34.2 (q, C(CH₃)₃), 125.6–144.3 (aromatic carbons), 61.8 (CH₂-imidazoline) [6].
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 261.2, with fragmentation ions at m/z 230.1 (loss of CH₃NH) and 188.0 (loss of C₄H₈N₂) [4].

Table 3: Characteristic NMR Peaks of Oxymetazoline Hydrochloride

Chemical Shift (δ, ppm)MultiplicityProton CountAssignment
1.28Singlet9Htert-Butyl methyl groups
2.18Singlet6HAromatic methyl groups
3.58Singlet2HMethylene bridge (Ar-CH₂)
3.75Triplet4HImidazoline N-CH₂
6.95Singlet1HAromatic proton
9.15Singlet1HPhenolic OH

Chromatographic Methods:Reverse-phase HPLC is the gold standard for quantification. Validated methods use:

  • Column: Exsil 100 ODS C₁₈ (250 × 4.6 mm, 5 μm) [4]
  • Mobile Phase: Acetonitrile/water (70:30 v/v)
  • Flow Rate: 0.7 mL/min
  • Detection: UV at 240 nm
  • Retention Time: 6.8 ± 0.2 min

This method achieves linearity (R² > 0.999) for 10–125 μg/mL concentrations, with limits of detection (LOD) and quantification (LOQ) at 0.5 μg/mL and 1.5 μg/mL, respectively [4]. Stability-indicating assays employ gradient elution (water/acetonitrile from 80:20 to 50:50 in 15 min) to resolve degradants from the parent compound.

Table 4: HPLC Conditions for Oxymetazoline Quantification

ParameterSpecificationPerformance Metrics
ColumnC18, 250 × 4.6 mm, 5 μmTheoretical plates > 5000
Mobile PhaseAcetonitrile:water (70:30 v/v)Pressure: 120 bar
Detection Wavelength240 nmSNR > 50 for LOD
Retention Time6.8 minRSD < 1.5% (n=6)
Linearity Range10–125 µg/mLR² = 0.9996
LOQ/LOD1.5 µg/mL / 0.5 µg/mLRecovery: 99.03–104.61%

Properties

CAS Number

1491-59-4

Product Name

Oxymetazoline

IUPAC Name

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

InChI

InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18)

InChI Key

WYWIFABBXFUGLM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C

Solubility

ODORLESS; WHITE TO NEARLY WHITE, FINE, CRYSTALLINE POWDER; SOL IN ALC
Mol wt 296.84. Crystals, dec 300-303 °C. Freely sol in water, alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/
Insoluble in diethyl ether, chloroform, and benzene
5.15e-02 g/L

Synonyms

Hydrochloride, Oxymetazoline
Oxymetazoline
Oxymetazoline Hydrochloride

Canonical SMILES

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.